Bismuth(iii)perchlorate oxide hydrate
Description
Contextual Significance of Bismuth(III) Coordination Chemistry
The coordination chemistry of Bismuth(III) is a field of significant academic interest due to the element's unique electronic and structural characteristics. Bismuth is the heaviest stable element in Group 15 of the periodic table, and its Bi(III) ion possesses a [Xe]4f¹⁴5d¹⁰6s² ground state electronic configuration. nih.gov A key feature influencing its chemical behavior is the presence of a stereochemically active 6s² lone pair of electrons. nih.govacs.org This lone pair can lead to distorted coordination geometries and the formation of novel molecular structures, often with high and variable coordination numbers, sometimes exceeding 9. nih.govresearchgate.net
Due to the lanthanide contraction, Bismuth(III) compounds exhibit notable Lewis acidity. iwu.edu This property, combined with the flexible coordination environment, allows for a diverse range of chemical reactions and the formation of complex structures. researchgate.net The stabilization of the +3 oxidation state is a result of the inert pair effect. wikipedia.org Furthermore, bismuth is relatively non-toxic compared to its neighboring heavy elements like lead and antimony, making its compounds attractive for applications requiring lower environmental impact, often referred to as "green reagents". iwu.edu This combination of a flexible coordination sphere, Lewis acidity, a stereochemically active lone pair, and low toxicity underpins the continued exploration of Bismuth(III) coordination complexes for applications in catalysis, materials science, and medicine. acs.orgutexas.edu
Overview of the Bismuth(III) Oxo/Hydroxo-Perchlorate System
In aqueous solutions, the Bismuth(III) ion is subject to extensive hydrolysis, even in strongly acidic conditions. nih.gov The chemical behavior of Bismuth(III) in a perchlorate (B79767) medium is characterized by the formation of complex polynuclear oxo and hydroxo-bridged species. researchgate.net The hydrolysis process begins at pH values near zero, leading to the formation of various complexes. nih.gov
A central species in this system is a hexanuclear bismuth(III) complex. scispace.com Through X-ray and neutron diffraction studies, the precise structure of one such crystalline hydrate (B1144303) has been identified as tetraoxotetrahydroxohexabismuth(III) perchlorate heptahydrate, with the formula Bi₆O₄(OH)₄(ClO₄)₆·7H₂O. acs.org In this structure, the core is a Bi₆O₄(OH)₄⁸⁺ ion, which contains a central octahedron of bismuth atoms. This octahedron has four faces capped by oxide ions (O²⁻) and the other four faces capped by hydroxide (B78521) ions (OH⁻). The formation and stability of these oxo/hydroxo clusters are highly dependent on factors such as pH and the concentration of bismuth ions in the solution. researchgate.net It is known that Bi(III) can form precipitates with the general composition BiOA, where A represents an anion such as perchlorate. researchgate.net
Research Imperatives for Advanced Studies of Complex Inorganic Hydrates
The study of complex inorganic hydrates, such as Bismuth(III) perchlorate oxide hydrate, is driven by several key research imperatives. A primary motivation is the development of advanced materials. chemimpex.com These hydrated compounds often serve as versatile precursors for the synthesis of functional materials like ceramics, coatings, and specialty glasses, where their controlled decomposition can yield materials with specific properties. chemimpex.com
Furthermore, investigating these complex systems provides fundamental insights into chemical processes like hydrolysis, polymerization, and crystallization in aqueous solutions. Understanding the formation mechanisms and structures of polynuclear ions, such as the bismuth oxo/hydroxo clusters, is crucial for controlling the synthesis of materials with desired architectures and functionalities. nih.govacs.org The study of how inorganic salts and their hydrates influence chemical and physical equilibria is a broad area of research, with implications ranging from materials synthesis to thermodynamics modeling. nih.gov As the demand for environmentally benign chemical reagents grows, the exploration of compounds based on less toxic heavy elements like bismuth becomes increasingly important, positioning these complex hydrates as subjects of continued academic and industrial interest. iwu.edu
Data Tables
Table 1: General Properties of Bismuth(III) Perchlorate Oxide Hydrate
| Property | Value |
|---|---|
| CAS Number | 66172-93-8 chemimpex.comjk-sci.com |
| Molecular Formula | BiOClO₄·xH₂O chemimpex.com |
| Appearance | White crystalline powder chemimpex.comguidechem.com |
| Purity | ≥ 96% - 99.99% chemimpex.comthermofisher.comthermofisher.com |
| Synonyms | Bismuth oxyperchlorate hydrate thermofisher.com |
Structure
2D Structure
Properties
Molecular Formula |
BiClH2O6 |
|---|---|
Molecular Weight |
342.44 g/mol |
IUPAC Name |
bismuth;oxygen(2-);perchlorate;hydrate |
InChI |
InChI=1S/Bi.ClHO4.H2O.O/c;2-1(3,4)5;;/h;(H,2,3,4,5);1H2;/q+3;;;-2/p-1 |
InChI Key |
HWYTXMCQTKGFPM-UHFFFAOYSA-M |
Canonical SMILES |
O.[O-2].[O-]Cl(=O)(=O)=O.[Bi+3] |
Origin of Product |
United States |
Synthetic Methodologies and Formation Mechanisms of Bismuth Iii Perchlorate Oxide Hydrate
Aqueous Solution Synthesis Routes
The most common and well-studied methods for the preparation of bismuth(III) perchlorate (B79767) oxide hydrate (B1144303) and its related oxo-clusters involve synthesis in aqueous solutions. These routes allow for precise control over the hydrolysis and condensation reactions that lead to the formation of the characteristic polynuclear bismuth-oxo core.
Controlled Hydrolysis of Bismuth(III) Precursors in Acidic Media
The synthesis of bismuth(III) perchlorate oxide hydrate is typically achieved through the controlled hydrolysis of a Bi(III) precursor in an acidic aqueous solution containing perchlorate ions. A common precursor is bismuth(III) oxide (Bi₂O₃), which can be dissolved in concentrated perchloric acid (HClO₄) youtube.com. The high acidity initially prevents extensive precipitation of ill-defined bismuth hydroxides, allowing for the formation of hydrated Bi(III) ions, [Bi(H₂O)ₙ]³⁺ google.com.
6 Bi³⁺ + 16 H₂O ⇌ [Bi₆O₄(OH)₄]⁶⁺ + 24 H⁺
Crystallization from these solutions, often by slow evaporation or controlled temperature changes, yields solid bismuth(III) perchlorate oxide hydrate, where the [Bi₆O₄(OH)₄]⁶⁺ core is charge-balanced by perchlorate anions and the crystal lattice incorporates water molecules. Analogous hydrolytic processes are observed with other bismuth salts, such as bismuth(III) nitrate (B79036), which also forms hexanuclear and even larger oxo-clusters depending on the reaction conditions rsc.orgrsc.orgresearchgate.net.
Below is a table summarizing typical parameters for the aqueous synthesis of bismuth oxo-clusters.
| Parameter | Value/Condition | Purpose |
| Bismuth Precursor | Bi₂O₃, Bi(NO₃)₃·5H₂O | Source of Bi(III) ions |
| Acidic Medium | Perchloric Acid (HClO₄) | Solubilizes the precursor and controls hydrolysis |
| pH | Strongly acidic (pH < 1) | Prevents uncontrolled precipitation |
| Temperature | Room temperature to mild heating | Influences reaction kinetics and crystal growth |
| Concentration | High Bi(III) concentration | Favors the formation of polynuclear species |
Solvothermal and Hydrothermal Approaches to Related Oxo-Clusters
Solvothermal and hydrothermal synthesis are powerful techniques for the preparation of crystalline materials from solution under elevated temperatures and pressures. While specific reports on the solvothermal or hydrothermal synthesis of bismuth(III) perchlorate oxide hydrate are not abundant, these methods have been successfully applied to produce a variety of other bismuth oxo-clusters and related materials, suggesting their potential applicability.
For instance, bismuth oxychlorides have been synthesized via solvothermal methods using bismuth nitrate as a precursor in ethylene (B1197577) glycol, with various additives to control the morphology of the final product mdpi.comwhiterose.ac.uktandfonline.com. Similarly, bismuth ferrite (B1171679) (BiFeO₃) hollow spheres have been prepared through a facile hydrothermal treatment mdpi.com. These studies demonstrate that the fundamental processes of hydrolysis and condensation of bismuth precursors can be effectively controlled under solvothermal and hydrothermal conditions to yield well-defined crystalline products.
Furthermore, hydrothermal synthesis has been employed to create novel cationic bismuthate clusters templated by other anions like sulfonates and triflates, resulting in complex structures such as a hexanuclear bismuthate cluster, [Bi₆O₄(OH)₄(H₂O)₂]⁶⁺, bridged by organic linkers nih.gov. This indicates that the [Bi₆O₄(OH)₄]⁶⁺ core is a stable entity that can be incorporated into various structures under hydrothermal conditions. It is therefore plausible that a direct hydrothermal synthesis of bismuth(III) perchlorate oxide hydrate could be developed by using a bismuth perchlorate precursor or by conducting the reaction in the presence of a perchlorate salt under controlled temperature and pressure.
Solid-State Preparation Techniques
Solid-state synthesis, which involves the reaction of solid precursors at elevated temperatures, is a common method for producing inorganic materials such as mixed-metal oxides. While less common for hydrated salt complexes, solid-state reactions could potentially be adapted for the synthesis of bismuth(III) perchlorate oxide hydrate or its anhydrous form.
A hypothetical solid-state approach could involve the direct reaction of bismuth(III) oxide (Bi₂O₃) with a solid perchlorate source, such as ammonium (B1175870) perchlorate (NH₄ClO₄) or a hydrated metal perchlorate. The reaction would likely require heating to overcome the kinetic barriers of solid-state diffusion. The general reaction scheme might be:
Bi₂O₃(s) + 2NH₄ClO₄(s) → 2BiOClO₄(s) + 2NH₃(g) + H₂O(g)
Subsequent controlled hydration of the resulting anhydrous or partially hydrated product could then yield the desired bismuth(III) perchlorate oxide hydrate.
Another emerging solid-state technique is mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions. Mechanochemical methods have been successfully used to synthesize various bismuth compounds, including active pharmaceutical ingredients like bismuth gallate and citrate, and metal-organic frameworks rsc.orgrsc.orgresearchgate.netconsensus.app. This approach offers advantages such as being solvent-free, having short reaction times, and often proceeding at room temperature. A potential mechanochemical route for bismuth(III) perchlorate oxide hydrate could involve milling bismuth(III) oxide with a solid perchloric acid hydrate or an appropriate perchlorate salt.
Mechanistic Insights into Hydration and Oligomerization Processes in the Bismuth(III) System
The formation of bismuth(III) perchlorate oxide hydrate in aqueous solution is a multi-step process involving the hydration, hydrolysis, and subsequent oligomerization of the Bi(III) ion. The underlying mechanism is driven by the high charge density of the Bi(III) cation, which makes its coordinated water molecules highly acidic.
Hydration : In a strongly acidic aqueous solution, the Bi(III) ion exists as a hydrated cation, [Bi(H₂O)ₙ]³⁺. The coordination number 'n' has been suggested to be eight or nine google.comacs.org.
Hydrolysis : As the pH increases (or upon dissolution of a basic oxide), the coordinated water molecules begin to deprotonate, forming monomeric hydroxo complexes such as [Bi(OH)(H₂O)ₙ₋₁]²⁺ google.comacs.org. This is the initial step of hydrolysis.
Oligomerization (Olation) : These monomeric hydroxo species are highly reactive and readily undergo condensation reactions, a process known as olation. In this step, a hydroxo group on one bismuth center displaces a water molecule on an adjacent bismuth center, forming a hydroxyl-bridged dimer: 2 [Bi(OH)(H₂O)ₙ₋₁]²⁺ → [(H₂O)ₙ₋₂Bi(μ-OH)₂Bi(H₂O)ₙ₋₂]⁴⁺ + 2 H₂O
Oxolation and Cluster Growth : This process continues, with further deprotonation and condensation leading to the formation of oxo-bridges (Bi-O-Bi) from the hydroxo-bridges (a process called oxolation). This leads to the growth of larger polynuclear species.
Formation of the Stable Hexanuclear Cluster : In acidic perchlorate media, the oligomerization process culminates in the formation of the highly stable hexanuclear cluster, [Bi₆O₄(OH)₄]⁶⁺ youtube.com. X-ray diffraction studies on both solutions and solid-state compounds have confirmed the structure of this cluster, which consists of a central octahedron of six bismuth atoms. Four of the eight faces of this octahedron are capped by μ₃-oxo groups, while the other four are capped by μ₃-hydroxo groups youtube.com.
Molecular dynamics simulations on the analogous nitrate system have provided further insight, suggesting that the counter-anions play a role in stabilizing the precursor clusters in solution. The dissociation of a counter-ion can "activate" a cluster, making it more prone to aggregation with other clusters, eventually leading to the formation of larger, stable structures ilacadofsci.com. This model is likely applicable to the perchlorate system as well, where the electrostatic interactions between the cationic bismuth-oxo clusters and the perchlorate anions govern the stability and growth of the final product.
The table below outlines the key species involved in the hydration and oligomerization process.
| Species | Formula | Role in the Mechanism |
| Hydrated Bismuth Ion | [Bi(H₂O)ₙ]³⁺ | Initial species in acidic solution |
| Monomeric Hydroxo Complex | [Bi(OH)(H₂O)ₙ₋₁]²⁺ | First product of hydrolysis |
| Dimeric and Oligomeric Species | [Biₓ(OH)ᵧ]⁽³ˣ⁻ʸ⁾⁺ | Intermediates in the polymerization process |
| Hexanuclear Bismuth-Oxo Cluster | [Bi₆O₄(OH)₄]⁶⁺ | Stable end-product of oligomerization in acidic media |
Theoretical and Computational Investigations of Bismuth Iii Perchlorate Oxide Hydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and bonding of heavy element compounds like those of bismuth. DFT calculations for species related to Bismuth(III) perchlorate (B79767) oxide hydrate (B1144303) have provided fundamental understanding of their properties.
A defining feature of Bi(III) chemistry is the presence of a 6s² lone pair of electrons. DFT calculations have been instrumental in elucidating the stereochemical activity of this lone pair. In many bismuth compounds, the 6s² lone pair is not spherically distributed around the bismuth nucleus but occupies a distinct region of space, influencing the coordination geometry. This distortion from ideal geometries is a manifestation of the inert pair effect.
DFT calculations are widely used to predict the stable coordination geometries and to evaluate the energetics of different isomers of bismuth complexes in both the gas phase and condensed phases. For Bi(III) in aqueous solution, DFT studies, often combined with continuum solvation models, have explored the structure and stability of various aqua ions, such as [Bi(H₂O)ₙ]³⁺. These calculations have shown that Bi(III) can exhibit high coordination numbers, typically 8 or 9.
In the solid state, the crystal structure of a related compound, tetraoxotetrahydroxohexabismuth(III) perchlorate heptahydrate (Bi₆O₄(OH)₄₆·7H₂O), has been determined. This structure confirms the presence of the [Bi₆O₄(OH)₄]⁶⁺ core, where six bismuth atoms form an octahedron with oxygen atoms capping the faces. DFT calculations can be employed to optimize such crystal structures, calculate their cohesive energies, and analyze the electronic interactions between the cationic cluster, the perchlorate anions, and the water molecules of hydration.
Table 1: Predicted Coordination Numbers and Geometries for Aqueous Bi(III) Species
| Species | Coordination Number | Predicted Geometry |
| [Bi(H₂O)₈]³⁺ | 8 | Square antiprism |
| [Bi(H₂O)₉]³⁺ | 9 | Tricapped trigonal prism |
Note: This table is generated based on general findings for bismuth aqua ions and may not be fully representative of the specific perchlorate oxide hydrate system.
Ab Initio Molecular Dynamics (AIMD) Simulations of Hydration and Hydrolysis Processes
Ab initio molecular dynamics (AIMD) simulations provide a powerful method for studying the dynamic processes of hydration and hydrolysis of metal ions in solution. AIMD simulations of the Bi(III) aqua ion in water have revealed the dynamic nature of the hydration shell and the mechanism of hydrolysis. These simulations show that in acidic solutions, the Bi(III) ion is surrounded by a fluctuating number of water molecules.
As the pH increases, AIMD simulations can model the deprotonation of coordinated water molecules, leading to the formation of hydroxo species and, subsequently, the polymerization into polynuclear clusters like [Bi₆O₄(OH)₄]⁶⁺. These simulations allow for the examination of bond-breaking and bond-forming events and the role of the solvent in these processes. The simulations can also predict spectroscopic properties, such as vibrational frequencies and EXAFS spectra, which can be compared with experimental data to validate the theoretical models.
Quantum Chemical Topology Approaches (e.g., NBO, AIM Analysis) for Interatomic Interactions
NBO analysis would allow for the investigation of the hybridization of the bismuth orbitals and the nature of the Bi-O bonds within the [Bi₆O₄(OH)₄]⁶⁺ cluster. It could quantify the donor-acceptor interactions between the lone pairs of the oxygen atoms and the empty orbitals of the bismuth atoms, as well as the nature of the interaction with the perchlorate anions and water molecules.
The AIM theory, developed by Richard Bader, would enable the characterization of the Bi-O bonds based on the properties of the electron density at the bond critical points. This analysis could determine whether the Bi-O interactions are predominantly ionic or have a significant covalent character. It would also allow for the visualization and quantification of the stereochemically active lone pair on the bismuth centers.
Computational Modeling of Cluster Formation and Stability in Solution and Solid Phases
Computational modeling plays a crucial role in understanding the formation and stability of complex clusters like the [Bi₆O₄(OH)₄]⁶⁺ core of Bismuth(III) perchlorate oxide hydrate. While experimental studies have identified this cluster in acidic aqueous solutions of bismuth perchlorate, computational models can provide a mechanistic understanding of its assembly.
DFT calculations can be used to determine the thermodynamic stability of the [Bi₆O₄(OH)₄]⁶⁺ cluster relative to smaller bismuth-containing species, such as monomeric and dimeric hydrolysis products. By calculating the reaction energies for the various steps in the polymerization process, a plausible formation pathway can be proposed.
In the solid state, computational models can be used to investigate the lattice energy of the crystalline Bismuth(III) perchlorate oxide hydrate. These calculations can help to understand the role of the perchlorate anions and the water of hydration in stabilizing the crystal structure. Furthermore, these models can be used to predict the stability of the solid phase under different conditions of temperature and pressure.
Reactivity and Transformation Pathways of Bismuth Iii Perchlorate Oxide Hydrate
Hydrolytic Behavior and Speciation in Aqueous Systems
The chemistry of bismuth(III) in aqueous solutions is dominated by hydrolysis. The Bi³⁺ ion is highly susceptible to reaction with water, a behavior that commences even in strongly acidic conditions. This hydrolytic tendency leads to the formation of a complex array of monomeric, oligomeric, and polymeric species, the distribution of which is exquisitely sensitive to pH.
Bismuth(III) perchlorate (B79767) oxide hydrate (B1144303), upon dissolution, serves as a source of Bi(III) ions that readily undergo hydrolysis. The process begins at pH values approaching zero. nih.gov As the pH increases, a sequential formation of various hydroxylated species occurs. Initially, the mononuclear complex Bi(OH)²⁺ is formed. nih.gov With a further increase in pH, these simple species begin to polymerize.
A key and well-characterized species in this process is the hexameric cation, [Bi₆O₄(OH)₄]⁶⁺, often historically represented as [Bi₆(OH)₁₂]⁶⁺. nih.gov This stable oxido-hydroxido cluster is a dominant species in mildly acidic aqueous solutions. The formation and stability of such polynuclear clusters are a hallmark of bismuth(III) aqueous chemistry. The speciation of Bi(III) is strongly dependent on pH, with different complexes predominating under different conditions. nih.govmdpi.com This pH-dependent equilibrium is a critical factor in understanding the behavior of bismuth compounds in aqueous media. pdx.edu
| pH Range | Predominant Bismuth(III) Species | Reference |
|---|---|---|
| Strongly Acidic (pH < 1) | [Bi(H₂O)₈]³⁺ | nih.gov |
| Acidic (pH ≈ 0-2) | Bi(OH)²⁺, [Bi₆O₄(OH)₄]⁶⁺ | nih.govcost-nectar.eu |
| Mildly Acidic to Neutral | Formation of larger polymeric oxo-hydroxo complexes and precipitates | royalholloway.ac.uk |
The hydrolysis of the hydrated bismuth(III) ion is both kinetically rapid and thermodynamically favorable. The high charge density of the Bi³⁺ ion strongly polarizes the coordinated water molecules, facilitating the loss of a proton. The first hydrolysis constant (pKa) for the [Bi(H₂O)ₙ]³⁺ aqua ion is approximately 1.1, indicating that hydrolysis begins in highly acidic solutions. nih.gov
Lewis Acidity and Catalytic Mechanisms
The Lewis acidic character of the bismuth(III) center is a cornerstone of its utility in organic synthesis. iwu.edu This acidity arises from the electronic configuration of bismuth and the effective nuclear charge experienced by its valence shell, a result of the lanthanide contraction. iwu.edu Bismuth(III) perchlorate oxide hydrate serves as an effective, air-insensitive, and relatively non-toxic Lewis acid catalyst. iwu.eduresearchgate.net
Bismuth(III) perchlorate oxide hydrate has proven to be a particularly effective catalyst for the rearrangement of epoxides to carbonyl compounds. It promotes the smooth and regioselective conversion of aryl-substituted and certain aliphatic epoxides into aldehydes and ketones, often with catalyst loadings of 10–20 mol%. iwu.edu This transformation provides a valuable synthetic route to carbonyl compounds under mild conditions.
The broader catalytic utility of the Bi(III) ion is demonstrated by the activity of other bismuth salts in a variety of organic reactions. For instance, bismuth(III) triflate is a highly efficient catalyst for the acetylation of alcohols and the promotion of Diels-Alder reactions. bohrium.comresearchgate.net Bismuth(III) perchlorate oxide hydrate itself has been shown to be a superior catalyst for the thioacetalization of carbonyl compounds when compared to other bismuth salts like BiCl₃ and BiONO₃, especially for sterically hindered ketones.
| Organic Transformation | Bismuth Catalyst | Key Features | Reference |
|---|---|---|---|
| Epoxide Rearrangement | BiOClO₄·xH₂O | Regioselective conversion to aldehydes/ketones; 10-20 mol% loading. | iwu.edu |
| Thioacetalization | BiOClO₄·xH₂O | Highly efficient and chemoselective, even for hindered ketones; solvent-free conditions. | |
| Acetylation | Bi(OTf)₃ | Efficient conversion of thioethers to thioacetates. | bohrium.com |
| Diels-Alder Reaction | Bi(OTf)₃, BiCl₃ | Strong catalytic activity under mild conditions. | researchgate.netresearchgate.net |
In its catalytic role, the bismuth(III) center functions by coordinating to an electron-rich site on the organic substrate, thereby activating it towards a subsequent reaction. In the rearrangement of epoxides, the Bi(III) ion coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the carbon-oxygen bonds, weakening them and facilitating a nucleophilic attack or, more commonly, a concerted rearrangement. iwu.edu This interaction stabilizes the transition state of the C-O bond cleavage, lowering the activation energy for the reaction. The regioselectivity observed in these rearrangements is governed by the relative stability of the potential carbocationic intermediates formed upon bond cleavage.
A significant practical advantage of Bismuth(III) perchlorate oxide hydrate is its behavior as a heterogeneous catalyst in many organic solvents. It is described as being insoluble in common solvents like dichloromethane (B109758) and benzene, where it is used as a suspension. This heterogeneity simplifies the post-reaction work-up, as the catalyst can be removed by simple filtration.
The solid nature of the catalyst inherently allows for the potential of recovery and reuse, a key principle of green chemistry. While detailed recycling studies for BiOClO₄·xH₂O in epoxide rearrangements are not extensively reported, related bismuth compounds such as bismuth oxychloride (BiOCl) and bismuth nitrate (B79036) have demonstrated good recyclability in other catalytic processes. researchgate.netresearchgate.net The ability to easily separate the catalyst from the reaction mixture and potentially reuse it makes Bismuth(III) perchlorate oxide hydrate an attractive option for developing more sustainable synthetic methodologies.
Complexation with Organic and Inorganic Ligands
The reactivity of Bismuth(III) perchlorate oxide hydrate extends to its interactions with various organic and inorganic ligands, leading to the formation of complex structures. These interactions are crucial in understanding the environmental fate and potential applications of bismuth compounds.
Interaction with Natural Organic Matter and Dimeric Complex Formation
Bismuth(III) demonstrates a pronounced affinity for natural organic matter (NOM), forming exceptionally stable complexes. rsc.orgbelmar-technologies.comnasa.gov This strong binding is significant in environmental contexts, as it suggests that in soils, sediments, and aquatic environments, bismuth is likely to be associated with NOM. rsc.orgbelmar-technologies.com
Research employing Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided detailed insights into the nature of this interaction. rsc.orgnasa.govosti.gov Studies on the binding of Bismuth(III) to organic soil material have revealed that over 99% of the added bismuth can be bound to the solid phase, even at a low pH of 1.2. rsc.orgbelmar-technologies.comnasa.gov This exceptionally strong binding is attributed to the formation of a dimeric Bi³⁺ complex. rsc.orgbelmar-technologies.comnasa.govosti.gov In this proposed structure, a single carboxylate group from the organic matter acts as a bridge between two Bi³⁺ ions, a configuration that confers unique structural stability. rsc.orgbelmar-technologies.comnasa.govosti.gov
Further investigations with Suwannee River Fulvic Acid (SRFA), a standard NOM, have corroborated these findings. The binding capacity of SRFA for bismuth was observed to be substantial, dissolving 16.5 mmol of bismuth per gram of carbon, a value that significantly surpasses the carboxylic acid group density of the fulvic acid itself. rsc.orgbelmar-technologies.com This indicates a highly efficient and strong complexation mechanism.
The table below summarizes the key findings from batch experiments on the binding of Bismuth(III) to an organic soil sample.
Table 1: Binding of Bismuth(III) to Organic Soil Material
| Initial Bi(III) Concentration (mmol L⁻¹) | Equilibration Time | pH | Percentage of Bi(III) Bound to Solid Phase |
|---|---|---|---|
| 0.1 | 24 hours | 1.2 | >99% |
The EXAFS data further elucidates the coordination environment of the bismuth ions in these complexes. The mean Bi-O bond distances are observed to be slightly shorter at lower pH values (1.2 and 2.2) compared to samples at pH ≥ 3.6. osti.gov It is proposed that in addition to the bridging carboxylate group, the two Bi³⁺ ions are also coordinated to water and hydroxide (B78521) ions. osti.gov
Thermal Decomposition Pathways and Product Transformations
The thermal stability of Bismuth(III) perchlorate oxide hydrate is a key characteristic, particularly relevant to its applications in materials science, such as in the formulation of advanced ceramics and specialty glasses. chemimpex.com While detailed studies outlining the specific decomposition pathways and product transformations of Bismuth(III) perchlorate oxide hydrate are limited, information on related bismuth compounds and metal perchlorates provides a basis for understanding its likely thermal behavior.
Generally, the thermal decomposition of metal perchlorate hydrates proceeds in stages. The initial stage typically involves the loss of water of hydration. This is followed by the decomposition of the perchlorate anion at higher temperatures, which can be a vigorous and potentially explosive process due to the release of oxygen. dtic.mil The final solid products are often the corresponding metal oxides.
In the context of bismuth compounds, thermal decomposition is a common method for the synthesis of various bismuth oxides. For example, the thermal decomposition of bismuth tartrates has been shown to produce different polymorphic forms of bismuth oxide (β-Bi₂O₃ and α-Bi₂O₃), with intermediate formation of bismuth oxocarbonate ((BiO)₂CO₃). urfu.ru The specific products and transformation temperatures are highly dependent on the precursor and the heating conditions. urfu.ruurfu.ru
Given the nature of Bismuth(III) perchlorate oxide hydrate, its thermal decomposition would likely proceed as follows:
Dehydration: The initial heating would lead to the loss of water molecules.
Decomposition of Perchlorate and Oxide Formation: At elevated temperatures, the perchlorate component would decompose, releasing oxygen and chlorine-containing species. This is a highly exothermic process. The bismuth would likely be converted to a form of bismuth oxide. The exact nature of the resulting oxide (e.g., α-Bi₂O₃, β-Bi₂O₃) would depend on the specific temperature and atmospheric conditions during the decomposition.
The table below provides a hypothetical pathway based on the general behavior of similar compounds.
Table 2: Hypothetical Thermal Decomposition Pathway of Bismuth(III) Perchlorate Oxide Hydrate
| Temperature Range | Process | Gaseous Products | Solid Product |
|---|---|---|---|
| Low Temperature | Dehydration | H₂O | Bismuth(III) perchlorate oxide |
It is important to note that perchlorate salts are strong oxidizing agents, and their thermal decomposition, especially in the presence of organic materials, can be violent. nasa.gov The reaction of metallic bismuth with concentrated perchloric acid upon heating has been reported to be explosive. While Bismuth(III) perchlorate oxide hydrate is a compound and not a mixture, the inherent energetic nature of the perchlorate group warrants careful handling during thermal analysis.
Advanced Materials Science Applications of Bismuth Iii Perchlorate Oxide Hydrate Precursors
Precursor Role in the Synthesis of Bismuth-Based Functional Materials
The utility of Bismuth(III) perchlorate (B79767) oxide hydrate (B1144303) as a precursor is rooted in its ability to decompose cleanly, yielding high-purity bismuth oxides and related compounds. This process is fundamental to the fabrication of materials where precise stoichiometry and structural integrity are paramount.
Bismuth(III) perchlorate oxide hydrate is utilized in the development of advanced ceramics and coatings primarily due to its thermal stability and the electrical properties of the resulting bismuth-based materials. chemimpex.com As a precursor, it facilitates the synthesis of bismuth oxide (Bi₂O₃) and other complex bismuth-containing oxides, which are integral components in various ceramic applications. These materials are known for their unique dielectric, piezoelectric, and conductive properties, making them suitable for electronic components such as varistors, capacitors, and sensors. The use of this precursor allows for controlled synthesis conditions, leading to ceramics with desired microstructures and performance characteristics.
Table 1: Properties of Bismuth(III) Perchlorate Oxide Hydrate Relevant to its Precursor Role
| Property | Description | Relevance in Synthesis | Source |
| Molecular Formula | BiOClO₄·xH₂O | Provides the bismuth and oxygen core for forming bismuth-based oxides. | chemimpex.com |
| Purity | Often available in high purity (e.g., ≥ 99.99%) | Ensures the final ceramic or coating is free from unwanted impurities that could degrade performance. | chemimpex.com |
| Appearance | White crystalline powder | Indicates a solid-state starting material suitable for various synthesis routes, including solid-state reaction and sol-gel methods. | chemimpex.com |
| Thermal Stability | Exhibits excellent thermal stability | Allows for controlled decomposition at specific temperatures to form the desired oxide phases for ceramic fabrication. | chemimpex.com |
| Solubility | Soluble in polar solvents | Enables its use in solution-based synthesis methods, which offer better mixing and homogeneity for producing complex oxide coatings. | chemimpex.com |
In the formulation of specialty glasses, Bismuth(III) perchlorate oxide hydrate is used as a precursor to introduce bismuth oxide. chemimpex.com Bismuth oxide is a non-toxic alternative to lead oxide in the manufacturing of optical glasses, providing a high refractive index and low dispersion. These properties are essential for high-performance lenses and other optical components. In the context of pigments, the controlled thermal decomposition of the precursor allows for the creation of bismuth-based pigments, such as bismuth vanadate (B1173111) (BiVO₄), which are prized for their bright, durable colors and excellent hiding power. The precursor route ensures a high level of purity and consistency in the final pigment product. chemimpex.com
Environmental Remediation Technologies and Mechanistic Understanding
Bismuth-based materials, synthesized from precursors like Bismuth(III) perchlorate oxide hydrate, show significant promise for environmental remediation due to their high affinity for multiple contaminants and low environmental toxicity. researchgate.net Their unique layered crystalline structures are particularly effective for sequestering hazardous species from soil and water. researchgate.net
Materials derived from this precursor are effective in the sorption and sequestration of various environmental pollutants. Bismuth-based materials, particularly those with layered oxyhydroxide structures, possess a high capacity to capture and immobilize a range of anionic contaminants. researchgate.net This is achieved through multiple interaction mechanisms, including the formation of inner- and outer-sphere adsorption complexes, as well as precipitation and incorporation of contaminants into new bismuth-based mineral phases. rsc.org Research has demonstrated their effectiveness in sequestering contaminants such as chromate (B82759), iodate, pertechnetate (B1241340), and uranyl carbonate, even in the presence of competing anions. researchgate.netrsc.org
Table 2: Environmental Contaminants Sequestered by Bismuth-Based Materials
| Contaminant | Chemical Formula/Species | Sequestration Mechanism | Source |
| Hexavalent Chromium | CrO₄²⁻ | Ion Exchange, Adsorption | researchgate.netrsc.org |
| Technetium-99 | TcO₄⁻ | Ion Exchange, Intercalation | researchgate.netrsc.org |
| Iodine-129 | I⁻, IO₃⁻ | Ion Exchange, Intercalation | researchgate.netrsc.org |
| Uranium | Uranyl Carbonate Species | Adsorption, Sequestration | researchgate.net |
| Arsenic | As(III), As(V) | Surface Adsorption | nih.gov |
Bismuth(III) perchlorate oxide hydrate serves as a precursor for synthesizing photocatalytically active bismuth oxides, such as Bi₂O₃ and complex oxides like Bi₂WO₆. researchgate.netresearchgate.net These semiconducting materials can degrade persistent organic pollutants in water under light irradiation. researchgate.netresearchgate.net The process involves the generation of electron-hole pairs when the material absorbs light, leading to the formation of highly reactive oxygen species (ROS) like hydroxyl radicals. researchgate.net These ROS then attack and break down the complex organic pollutant molecules into simpler, less harmful substances, a process often referred to as mineralization. researchgate.net This application is valuable for treating industrial wastewater containing dyes and other refractory organic compounds. researchgate.net
The unique chemical and structural properties of materials derived from Bismuth(III) perchlorate oxide hydrate make them highly suitable for water treatment systems. chemimpex.com Their layered structures contain easily exchangeable anions, which allows for effective ion exchange processes to remove anionic contaminants from water. chemimpex.comresearchgate.net This mechanism is particularly efficient for removing pollutants like chromate and pertechnetate from groundwater. researchgate.netrsc.org The ability of these materials to form stable, layered structures that are preserved during ion exchange processes makes them robust candidates for in-situ subsurface remediation and for use in packed-bed filtration systems for water purification. rsc.org
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for Tailored Structural Architectures
The future synthesis of Bismuth(III)perchlorate oxide hydrate (B1144303) and related materials will likely move beyond traditional methods to embrace techniques that offer precise control over particle size, morphology, and crystallinity. researchgate.netnih.gov These tailored structural architectures are crucial as they directly influence the material's properties and performance in various applications.
Emerging synthetic routes that hold considerable promise include:
Hydrothermal and Solvothermal Methods: These techniques are effective for synthesizing a variety of bismuth oxides and coordination polymers with unique structures, such as perovskites and open-channel frameworks. researchgate.netresearchgate.netrsc.org By adjusting parameters like temperature, pressure, and solvent composition, researchers can create new phases that are inaccessible through high-temperature solid-state reactions. rsc.org For instance, hydrothermal synthesis has been used to produce bismuth-titanate nanowires and nanoplatelets by carefully controlling the mineralizer concentration. rsc.org The choice of solvent in solvothermal processes can also dramatically alter the structure and photocatalytic mechanism of the resulting materials. researchgate.net
Microwave-Assisted Synthesis: This method offers rapid and energy-efficient production of bismuth oxide nanoparticles. juniperpublishers.comresearchgate.net The process allows for fast reaction rates and can be controlled by adjusting parameters such as pH, temperature, and the use of chelating agents to reduce particle size from micrometric to nanometric dimensions. researchgate.netscite.ai It has been successfully used to create pure-phase bismuth ferrite (B1171679) and other complex oxides. nih.govmdpi.com
Sonochemical Synthesis: This approach utilizes ultrasonic waves to create unique nanostructures, such as nanorods and nanosheets. acs.orgsciprofiles.comresearchgate.net The high crystallinity and modified morphology, such as hollow flower-like structures, can lead to enhanced properties like light harvesting, which is beneficial for photocatalysis. nih.gov Sonochemical methods are often fast and cost-effective, avoiding the need for high temperatures and sealed autoclaves. researchgate.net
| Synthetic Strategy | Key Advantages | Potential Architectures for Bismuth Compounds | Relevant Findings/Citations |
|---|---|---|---|
| Hydrothermal/Solvothermal | Access to novel phases, control over crystallinity and morphology. | Perovskites, nanowires, nanoplatelets, 3-D porous frameworks. | Can produce structures not achievable by high-temperature solid-state reactions. researchgate.netrsc.org Solvent choice significantly impacts photocatalytic properties. researchgate.net |
| Microwave-Assisted | Rapid heating, energy efficiency, fast reaction rates. | Ultrafine nanoparticles, pure-phase complex oxides. | pH is a critical parameter for controlling phase composition. researchgate.netscite.ai Fuel-to-oxidant ratio optimization is key for pure-phase synthesis. mdpi.com |
| Sonochemical | Cost-effective, rapid, operates at ambient temperature. | Nanorods, large 2D nanosheets, hollow hierarchical structures. | Can produce materials with higher crystallinity and smaller particle size compared to conventional methods. nih.gov The choice of complexing agents can control nanorod dimensions. acs.orgresearchgate.net |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Transient Species Detection
To fully understand and control the novel synthetic strategies mentioned above, it is crucial to monitor the chemical and physical transformations as they happen. Advanced in-situ and operando characterization techniques are emerging as indispensable tools for this purpose.
Future research will increasingly rely on:
In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques allow for real-time monitoring of crystal structure formation and phase transformations during synthesis or catalytic reactions. nih.govnih.gov Synchrotron-based in-situ XRD has been used to study the hydrothermal synthesis of basic bismuth nitrates, revealing complex decomposition and transformation pathways. rsc.org Combining in-situ XRD with other techniques like Raman spectroscopy provides simultaneous insights into both crystalline and amorphous structures. acs.org
Operando Spectroscopy: This involves studying the material under actual reaction conditions, providing a direct link between the catalyst's structure and its activity. nih.gov Correlative operando XAS, XRD, and Raman spectroscopy have been employed to probe the redox behavior of bismuth molybdate (B1676688) catalysts during selective oxidation, revealing how different bismuth phases are reduced and how this affects catalytic performance. acs.orgacs.org This approach is critical for understanding the dynamic nature of catalysts. nih.gov
| Technique | Information Gained | Example Application in Bismuth Chemistry | Relevant Findings/Citations |
|---|---|---|---|
| In-situ Powder X-ray Diffraction (PXRD) | Real-time monitoring of crystalline phase formation and transformation. | Studying the pH-dependent reaction mechanism of bismuth oxycarbonate formation at room temperature. | Revealed different formation pathways and kinetics at varying pH levels. nih.govacs.org |
| Operando XAS, XRD, and Raman Spectroscopy | Correlates catalyst structure and redox state with catalytic activity under reaction conditions. | Investigating the reactivity of bismuth molybdate catalysts in propylene (B89431) oxidation. | Identified the redox behavior of bismuth and molybdenum centers and their influence on catalytic performance. acs.orgacs.org |
| In-situ Monitoring (Redox Potential, pH) | Tracks changes in the chemical environment during nanoparticle formation. | Investigating the formation mechanism of metastable γ-BiPd nanoparticles. | Showed a stepwise process of palladium precipitation followed by bismuth incorporation. nih.gov |
Integration of Machine Learning and Artificial Intelligence in Predictive Modeling of Bismuth Chemistry
While specific applications of machine learning (ML) and artificial intelligence (AI) in the predictive modeling of Bismuth(III)perchlorate oxide hydrate chemistry are not yet widely reported, this area represents a significant emerging opportunity. Drawing parallels from the broader field of materials science, AI/ML can accelerate the discovery and optimization of new bismuth-based materials.
Future opportunities include:
Predictive Synthesis: AI models could be trained on existing experimental data from hydrothermal, solvothermal, and other syntheses to predict the reaction parameters needed to achieve a desired morphology, crystal phase, or particle size.
Property Prediction: Machine learning can be used to establish structure-property relationships, predicting the catalytic activity, electronic properties, or remediation capacity of novel bismuth compounds based on their structural and compositional data.
High-Throughput Screening: Computational screening of potential bismuth-based catalysts or materials for environmental remediation can be guided by AI, identifying the most promising candidates for experimental validation and significantly reducing research and development time.
Exploration of New Catalytic Cycles and Reaction Design for Sustainable Chemistry
The catalytic applications of bismuth compounds are expanding beyond their traditional role as Lewis acids. A major frontier is the development of novel redox catalytic cycles, which can enable new types of chemical transformations for sustainable chemistry.
Key emerging areas are:
Bi(III)/Bi(V) Redox Catalysis: This cycle involves the oxidation of a Bi(III) species to a Bi(V) intermediate, followed by reductive elimination to form the product and regenerate the Bi(III) catalyst. acs.org This has been successfully applied to challenging reactions like the fluorination and triflation of arylboronic acids, transformations that are often difficult with traditional transition metal catalysts. acs.orgvander-lingen.nl
Bi(II)/Bi(III) Redox Catalysis: The development of stable Bi(II) species has opened the door to catalytic cycles involving single-electron transfer processes. nih.gov This has been demonstrated in reactions such as the dehydrocoupling of TEMPO radicals and hydrosilanes. nih.gov
Sustainable Reaction Design: Bismuth's low toxicity makes it an attractive element for designing environmentally benign catalytic processes. nih.gov Future work will likely focus on using bismuth catalysts to replace more toxic or expensive heavy metals like palladium in coupling reactions and other important organic syntheses. vander-lingen.nl
Environmental Impact and Remediation Efficacy Studies under Complex Geochemical Conditions
Bismuth is often considered a "green" heavy metal, but a thorough understanding of its environmental fate and a full exploration of its potential in remediation are still developing fields. nih.govnih.gov
Future research should focus on:
Remediation Applications: Bismuth-based materials, particularly layered oxyhydroxides, show great promise for sequestering a wide range of environmental contaminants, including radioactive ions like pertechnetate (B1241340) and iodate, as well as heavy metals like chromate (B82759) and uranium. researchgate.netpnnl.gov Their flexible structures can accommodate various anionic species through ion exchange and sorption mechanisms. researchgate.netpnnl.gov
Ecotoxicity Studies: While generally having low toxicity, the environmental impact of bismuth compounds depends on their chemical form, concentration, and the specific geochemical conditions of the soil and water. e3s-conferences.orgmdpi.com Studies have shown that bismuth nitrate (B79036) can be more toxic to soil bacteria and plants than bismuth oxide. e3s-conferences.orgmdpi.com More comprehensive studies are needed to establish safe environmental limits and understand the long-term behavior of bismuth in various ecosystems.
Behavior in Complex Environments: The effectiveness of bismuth materials for in-situ remediation depends on their interactions with complex geochemical matrices, including sediments and competing ions in groundwater. pnnl.gov Research has shown that bismuth oxyhydroxide materials can effectively remove co-located contaminants even in the presence of sediments, highlighting their potential for real-world applications. pnnl.gov
| Bismuth Material | Target Contaminants | Sequestration Mechanism | Remediation Efficacy | Relevant Findings/Citations |
|---|---|---|---|---|
| Bismuth Oxyhydroxide (BOH) | Chromium, Iodine, Technetium, Uranium | Ion exchange, specific sorption, incorporation, redox mechanisms. | Up to 100% removal for Cr, 85% for I, 18% for Tc, and 100% for U. | Flexible [Bi6O4(HO)4]6+ clusters are key to contaminant uptake. pnnl.gov |
| Bismuth Subnitrate (BSN) | Chromium, Iodine, Technetium, Uranium | Hydrolysis and ion exchange. | Lower uptake efficiencies compared to BOH (except for pertechnetate) due to pH reduction. | Material form significantly impacts hydrolysis and subsequent contaminant speciation. pnnl.gov |
| Various Bismuth Oxides | Organic Pollutants (e.g., Dyes) | Photocatalysis. | High degradation efficiency under light irradiation. | Structure and morphology are key to photocatalytic activity. researchgate.net |
Q & A
Q. What are the optimal synthesis methods for Bismuth(III) perchlorate oxide hydrate, and how can purity be maximized?
Methodological Answer: Bismuth(III) perchlorate oxide hydrate is typically synthesized via the reaction of bismuth(III) oxide (Bi₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. Key steps include:
- Reaction Setup : Dissolve Bi₂O₃ in HClO₄ (70%) at 60–80°C with continuous stirring to ensure complete dissolution .
- Crystallization : Slow evaporation of the solution at room temperature yields hydrated crystals. Purity (>95%) is achieved by recrystallization in anhydrous ethanol to remove excess HClO₄ .
- Hazard Mitigation : Conduct reactions in a fume hood due to HClO₄’s explosive potential when dehydrated .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing Bismuth(III) perchlorate oxide hydrate?
Methodological Answer:
- X-ray Diffraction (XRD) : Determines crystal structure and hydration state (x in BiOClO₄·xH₂O). Peaks at 2θ = 14.2°, 28.5°, and 32.7° correspond to Bi-O-ClO₄ bonding .
- Thermogravimetric Analysis (TGA) : Identifies hydration levels. A mass loss of ~8% at 120°C indicates removal of lattice water .
- Raman Spectroscopy : Peaks at 930 cm⁻¹ (ClO₄⁻ symmetric stretch) and 450 cm⁻¹ (Bi-O vibrations) confirm perchlorate coordination .
Advanced Research Questions
Q. How does thermal decomposition of Bismuth(III) perchlorate oxide hydrate proceed, and what intermediates form?
Methodological Answer: Thermal decomposition occurs in three stages (TGA/DSC data):
Dehydration (50–150°C) : Loss of lattice water (Δm ≈ 8%).
Perchlorate Breakdown (250–400°C) : ClO₄⁻ decomposes to Cl₂ and O₂, forming BiOCl (via BiOClO₄ → BiOCl + O₂↑) .
Oxide Formation (>500°C) : BiOCl converts to Bi₂O₃, releasing Cl₂ (2BiOCl → Bi₂O₃ + Cl₂↑) .
Q. What role does Bismuth(III) perchlorate oxide hydrate play in catalytic oxidation reactions?
Methodological Answer: BiOClO₄·xH₂O acts as a Lewis acid catalyst in organic oxidations due to its high electrophilicity and stability in acidic media. Example application:
Q. How does hydrolysis in aqueous solutions affect the stability of BiOClO₄·xH₂O?
Methodological Answer: BiOClO₄·xH₂O undergoes hydrolysis in neutral/basic conditions, forming Bi(OH)₃ and perchloric acid:
Q. Are there contradictions in reported coordination behavior of perchlorate in Bi(III) complexes?
Methodological Answer: Yes. While perchlorate is typically a non-coordinating anion, studies on lanthanide analogs (e.g., Pr(III)) suggest weak inner-sphere coordination under anhydrous conditions . For BiOClO₄·xH₂O, IR and XRD data indicate outer-sphere ClO₄⁻ interaction, but EXAFS is needed to resolve ambiguity .
Q. How can computational modeling (DFT) predict reactivity trends in BiOClO₄·xH₂O?
Methodological Answer: Density Functional Theory (DFT) simulations reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
